N-Desethyl Sunitinib-d5

描述

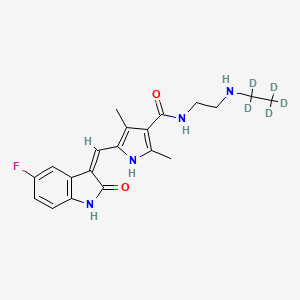

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNIAKSBJKPQC-WTRGBYKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of N Desethyl Sunitinib D5

Chemical Synthesis Pathways for N-Desethyl Sunitinib-d5

Strategies for Deuterium (B1214612) Incorporation into the Molecular Structure

The five deuterium atoms in this compound are located on the terminal ethyl group. lgcstandards.comclearsynth.com The synthesis would likely involve the use of a deuterated starting material, such as d5-ethylamine or a related d5-ethyl halide, which is then reacted with a protected precursor of the N-desethyl sunitinib (B231) core structure.

One plausible synthetic route could involve the reaction of a suitable N-Boc protected intermediate with a deuterated ethylating agent. For instance, a precursor like tert-butyl (Z)-(ethyl-d5)(2-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate could be synthesized and subsequently deprotected to yield this compound. synzeal.comxcessbio.com

Reaction Mechanisms and Conditions for Deuteration

The key reaction step for introducing the deuterium atoms is typically a nucleophilic substitution or a reductive amination involving a deuterated reagent. The specific conditions, such as solvents, temperature, and catalysts, would be optimized to ensure high yields and isotopic purity. For example, if starting with a primary amine and a deuterated aldehyde, a reductive amination using a reducing agent like sodium triacetoxyborohydride (B8407120) would be a common strategy.

Characterization Techniques for Deuterated Compounds in Research

The successful synthesis and purity of this compound must be rigorously confirmed using various analytical techniques. These methods are essential to verify the correct incorporation of deuterium and to ensure the compound is suitable for use as an analytical standard.

Spectroscopic Methods for Isotopic Confirmation and Purity Assessment

Mass Spectrometry (MS): This is a fundamental technique for confirming the isotopic labeling. The mass spectrum of this compound will show a molecular ion peak that is five mass units higher than its non-deuterated counterpart due to the five deuterium atoms. lgcstandards.compharmaffiliates.com Tandem mass spectrometry (MS/MS) is also used to analyze the fragmentation pattern, ensuring that the deuterium atoms are located in the expected position within the molecule. nih.gov

Chromatographic Purity Evaluation for Analytical Standards

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of this compound. lgcstandards.com A high-purity standard is essential for accurate quantification in analytical methods. HPLC methods, often coupled with UV or MS detection, can separate the target compound from any impurities or starting materials. researchgate.net Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers a rapid and sensitive method for the analysis of Sunitinib and its metabolites, including their deuterated standards. waters.com

The following table summarizes the key analytical techniques used in the characterization of this compound:

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Isotopic confirmation and molecular weight determination. | The molecular weight is confirmed to be approximately 375.45 g/mol . lgcstandards.compharmaffiliates.com |

| Tandem MS (MS/MS) | Structural elucidation and confirmation of deuterium location. | Fragmentation patterns confirm the d5-ethyl group. nih.gov |

| ¹H NMR Spectroscopy | Structural confirmation and verification of deuteration. | Absence of proton signals corresponding to the ethyl group. |

| HPLC/UPLC | Purity assessment and separation from impurities. | Purity is typically greater than 95%. lgcstandards.com |

Advances in Stable Isotope-Labeled Metabolite Synthesis for Research Use

The synthesis of stable isotope-labeled metabolites like this compound is a significant advancement in pharmaceutical research. These labeled compounds are indispensable tools for quantitative bioanalysis. vivanls.com The use of a deuterated internal standard that co-elutes with the analyte but is distinguishable by mass allows for highly accurate and precise measurements by correcting for variations in sample preparation and instrument response. mdpi.com

The development of more efficient and regioselective deuteration methods continues to be an active area of research. These advancements aim to simplify the synthesis of complex labeled molecules, making them more accessible for a wide range of research applications, including drug metabolism and pharmacokinetic studies. princeton.edu The availability of high-quality, well-characterized stable isotope-labeled standards is crucial for regulatory submissions and for ensuring the reliability of clinical and preclinical data. nih.gov

Analytical Method Development and Validation Utilizing N Desethyl Sunitinib D5

Application as an Internal Standard in Quantitative Bioanalytical Assays

N-Desethyl Sunitinib-d5 is frequently employed as an internal standard in quantitative bioanalytical assays to enhance the reliability of measurements. waters.comnih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, including calibrators and quality controls. wuxiapptec.com This allows for the correction of variability that may arise during sample preparation, injection, and analysis. wuxiapptec.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Sunitinib (B231) and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.govnih.gov In the context of sunitinib analysis, LC-MS/MS methods are widely used for the simultaneous quantification of sunitinib and its N-desethyl metabolite in biological matrices such as plasma. nih.govnih.govnih.gov

In a typical LC-MS/MS workflow, a deuterated internal standard like this compound is added to the plasma sample before protein precipitation. nih.gov The sample is then processed, and the extracted analytes are separated on a chromatographic column before being introduced into the mass spectrometer. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for sunitinib, N-desethyl sunitinib, and the deuterated internal standard. researchgate.netnih.govnih.gov For instance, the transition for N-desethyl sunitinib might be monitored at m/z 371 → 283, while its deuterated counterpart, this compound, would have a different mass, allowing for its distinct detection. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. nih.gov This ratiometric measurement corrects for potential variations in extraction recovery and instrument response, thereby improving the accuracy and precision of the results. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Quantitative Analysis

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) represents an evolution of conventional LC-MS/MS, offering faster analysis times and improved resolution through the use of columns with smaller particle sizes. researchgate.netnih.gov This technology has been successfully applied to the quantitative analysis of sunitinib and its metabolites, with this compound playing a crucial role as an internal standard. nih.govresearchgate.net

The rapid and sensitive nature of UPLC-MS/MS allows for high-throughput analysis, which is particularly beneficial in research settings where large numbers of samples need to be processed. researchgate.netnih.gov For example, a validated UPLC-MS/MS method for sunitinib and N-desethyl sunitinib in human plasma utilized a deuterated internal standard and had a total cycle time of only 4 minutes. researchgate.netnih.gov The use of this compound in these methods ensures that the quantitative data remains reliable despite the fast analysis speeds.

Role of Deuterated Internal Standards in Mitigating Matrix Effects

Biological matrices, such as plasma, are complex mixtures of proteins, lipids, salts, and other endogenous components. uu.nl These components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a phenomenon known as the matrix effect. uu.nl The matrix effect can either suppress or enhance the analyte signal, resulting in inaccurate quantification. wuxiapptec.com

Deuterated internal standards, like this compound, are considered the gold standard for mitigating matrix effects. uu.nl Because they are structurally and chemically almost identical to the analyte, they co-elute from the liquid chromatography column and experience the same matrix effects. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results. wuxiapptec.com

Quantitative Determination of Analytes in Complex Biological Matrices for Research

The accurate quantification of drugs and their metabolites in complex biological matrices is fundamental to pharmacokinetic and other research studies. nih.govnih.gov this compound facilitates the reliable measurement of sunitinib and N-desethyl sunitinib in various biological samples, including plasma, brain tissue, and tumor tissue. nih.govnih.gov This enables researchers to investigate the absorption, distribution, metabolism, and excretion of sunitinib in preclinical and clinical studies.

For instance, UPLC-MS/MS methods using this compound as an internal standard have been developed to determine the concentration of sunitinib and its active metabolite in mouse plasma and various tissues. nih.gov These methods have been successfully applied to pharmacokinetic and tissue distribution studies, providing valuable data for understanding the drug's behavior in a biological system. nih.gov The sensitivity of these methods allows for the detection of low concentrations of the analytes, which is crucial for detailed pharmacokinetic profiling. nih.govbtrc-charity.org

Method Validation Parameters in Academic Bioanalytical Research

Before a bioanalytical method can be used for sample analysis in a research setting, it must undergo a rigorous validation process to demonstrate that it is reliable and fit for its intended purpose. The validation process assesses several key parameters, including linearity, accuracy, precision, and stability.

Assessment of Linearity and Calibration Range

Linearity is a critical parameter in bioanalytical method validation that demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range. nih.govresearchgate.net To assess linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard, such as this compound. waters.com

The calibration standards are then analyzed, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.govnih.gov The relationship is typically evaluated using a weighted linear regression model. nih.gov A method is considered linear if the coefficient of determination (r²) is close to 1, indicating a strong correlation between concentration and response. nih.gov

The calibration range defines the upper and lower limits of analyte concentrations that can be reliably quantified by the method. nih.govresearchgate.net The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. nih.govwaters.com The upper limit of quantification (ULOQ) is the highest concentration on the curve that meets these criteria. wuxiapptec.com

Several studies have reported the successful validation of LC-MS/MS and UPLC-MS/MS methods for sunitinib and N-desethyl sunitinib using this compound as an internal standard, demonstrating excellent linearity over wide calibration ranges. waters.comnih.govresearchgate.netnih.gov

Table 1: Examples of Linearity and Calibration Ranges in Sunitinib Bioanalysis

| Analyte(s) | Internal Standard | Matrix | Analytical Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Sunitinib, N-Desethyl Sunitinib | Deuterated Sunitinib | Human Plasma | UPLC-MS/MS | 0.200 - 50.0 | Not specified | researchgate.netnih.gov |

| Sunitinib | Camptothecin | Mouse Plasma, Brain Tumor, Normal Brain | LC-MS/MS | 1.37 - 1000 (plasma), 4.12 - 1000 (brain) | ≥ 0.99 | nih.gov |

| Sunitinib, N-Desethyl Sunitinib | Sunitinib-d10, this compound | Human Plasma | UPLC-MS/MS | 0.1 - 100 | >0.997 (Sunitinib), >0.994 (N-Desethyl Sunitinib) | waters.comwaters.com |

| Sunitinib, N-Desethyl Sunitinib | Not specified | Mouse Plasma, Tissues | UPLC-MS/MS | 2-500 (plasma), 0.5-50 (heart), 1-250 (other tissues) | Not specified | nih.gov |

| Sunitinib | Dasatinib | Mouse Plasma, Brain | LC-MS/MS | 1.95 - 500 | Not specified | nih.gov |

Determination of Lower Limits of Quantitation (LLOQ) and Detection (LOD)

The Lower Limit of Quantitation (LLOQ) is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise.

In the quantification of N-Desethyl Sunitinib using methods validated with its deuterated internal standard, this compound, various LLOQs have been established, reflecting the sensitivity of different analytical platforms, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For instance, a highly sensitive Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS) method reported an LLOQ of 0.200 ng/mL for N-Desethyl Sunitinib (also known as SU12662) in human plasma. nih.govresearchgate.netresearchgate.net Another study pushed the limits further, establishing an LLOQ of 0.01 ng/mL in plasma before sample preparation, which equated to a final concentration of 12.5 pg/mL injected on the column. waters.com Other validated methods have reported LLOQs for N-Desethyl Sunitinib at 2 ng/mL, 5 ng/mL, and within a calibration curve range starting at 0.1 ng/mL. researchgate.netresearchgate.netnih.govnih.gov

The following table summarizes the LLOQ values for N-Desethyl Sunitinib from various bioanalytical methods.

| LLOQ Value | Matrix | Analytical Method | Citation |

| 0.01 ng/mL | Plasma | UPLC-MS/MS | waters.com, |

| 0.1 ng/mL | Plasma | LC-MS/MS | nih.gov |

| 0.200 ng/mL | Human Plasma | UPLC-MS/MS | nih.gov, researchgate.net, researchgate.net |

| 2 ng/mL | Plasma/Serum | UPLC-MS/MS | researchgate.net |

| 5 ng/mL | Human Plasma | LC-MS/MS | researchgate.net, nih.gov |

Evaluation of Inter- and Intra-Assay Precision and Accuracy

Precision and accuracy are fundamental to the validation of any bioanalytical method. Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the coefficient of variation (CV). It is evaluated at two levels: intra-assay precision (within-run repeatability) and inter-assay precision (between-run reproducibility). Accuracy refers to the closeness of the mean test results to the true or nominal value, expressed as a percentage.

Bioanalytical methods for N-Desethyl Sunitinib, utilizing this compound as an internal standard, consistently demonstrate high precision and accuracy, meeting the stringent requirements of regulatory guidelines such as those from the FDA. For example, one UPLC-MS/MS method reported both within-run and between-run precision to be within 11.7%, with accuracy ranging from 90.5% to 106.8%. nih.govresearchgate.netresearchgate.net Another study documented intra-assay and inter-assay CVs as being within ±15%, with maximum values of 8.09% and 8.78%, respectively; the accuracy for this method, based on recovery experiments, was between 82% and 113%. nih.gov Further research confirms these findings, with precision values well within the accepted 15% deviation and accuracy also falling within the 85-115% range. nih.govcore.ac.uk

The table below presents a compilation of precision and accuracy data from relevant studies.

| Parameter | Finding | Analytical Method | Citation |

| Precision | Within-run and between-run precision within 11.7% | UPLC-MS/MS | nih.gov, researchgate.net |

| Intra-assay CV: <8.09%, Inter-assay CV: <8.78% | LC-MS/MS | nih.gov | |

| Inter- and Intra-assay deviations ≤15% | Not Specified | core.ac.uk | |

| Precision within 10.8% | LC-MS/MS | nih.gov | |

| Accuracy | Ranged from 90.5% to 106.8% | UPLC-MS/MS | nih.gov, researchgate.net |

| Ranged from 82% to 113% | LC-MS/MS | nih.gov | |

| Ranged from 92.3% to 106.2% | LC-MS/MS | nih.gov |

Specificity and Selectivity Considerations in Chromatographic Separations

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. In the context of chromatography, this is achieved by separating the analyte of interest from all other potential interferents. Selectivity in LC-MS/MS is further enhanced by the use of specific multiple reaction monitoring (MRM) transitions.

A significant challenge in the analysis of Sunitinib and N-Desethyl Sunitinib is their susceptibility to photo-isomerization, leading to the formation of Z (cis) and E (trans) isomers. nih.govresearchgate.net A robust analytical method must be able to separate and quantify these isomers accurately. Chromatographic separations have been successfully achieved on various reversed-phase columns, including Acquity UPLC BEH C18 and CORTECS Premier C18 columns. waters.comnih.gov

The use of tandem mass spectrometry provides a high degree of selectivity. For N-Desethyl Sunitinib (SU12662), a common MRM transition is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 371 to a product ion at m/z 283. nih.govresearchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like this compound is paramount. Since it is chemically identical to the analyte but has a different mass, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. waters.com This allows for highly accurate correction and reliable quantification, ensuring the method's specificity and selectivity.

Optimization of Sample Preparation Techniques for Bioanalytical Research

Effective sample preparation is crucial for removing interferences from the biological matrix (e.g., plasma, serum) and concentrating the analyte before instrumental analysis. The choice of technique depends on the physicochemical properties of the analyte and the requirements of the analytical method. For N-Desethyl Sunitinib, protein precipitation and liquid-liquid extraction are two commonly employed and optimized techniques. ejbps.comindexcopernicus.com

Protein Precipitation Methods in Biological Sample Processing

Protein precipitation (PPT) is a widely used technique in bioanalysis due to its simplicity, speed, and broad applicability. The method involves adding an organic solvent, typically acetonitrile (B52724), to the biological sample (e.g., plasma). waters.comresearchgate.net This denatures and precipitates the abundant proteins, which are then removed by centrifugation.

In several validated methods for N-Desethyl Sunitinib, a simple protein precipitation step is the core of the sample preparation. researchgate.netnih.gov One specific protocol involves adding acetonitrile at three times the plasma volume to precipitate proteins effectively. waters.com The clear supernatant, containing the analyte and the internal standard (this compound), can then be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary. waters.comresearchgate.net This approach is high-throughput and has been successfully applied to therapeutic drug monitoring. nih.gov

Liquid-Liquid Extraction Techniques for Analyte Isolation

Liquid-liquid extraction (LLE) is another cornerstone of sample preparation, which separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique often results in a cleaner extract compared to protein precipitation.

For the analysis of N-Desethyl Sunitinib, a simple and rapid LLE method has been developed and validated. nih.govresearchgate.net This procedure involves the extraction of the analyte from human plasma using an organic solvent such as tert-butyl methyl ether. nih.govresearchgate.net After mixing and centrifugation, the organic layer containing the analyte and the internal standard is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the mobile phase for injection into the LC-MS/MS system. This technique effectively isolates the analyte from endogenous plasma components, thereby reducing matrix effects and improving assay sensitivity. nih.govresearchgate.net

Preclinical Pharmacokinetic and Metabolic Research Applications of N Desethyl Sunitinib D5

Investigation of Sunitinib (B231) Biotransformation Pathways in In Vitro Systems

The primary metabolic pathway for Sunitinib is N-de-ethylation, which leads to the formation of its major active metabolite, N-Desethyl Sunitinib. nih.govdrugbank.comnih.gov In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme mediating this reaction. nih.govdrugbank.comaacrjournals.orgwjgnet.com The formation of N-Desethyl Sunitinib is significantly inhibited by ketoconazole, a selective CYP3A4 inhibitor, confirming the predominant role of this enzyme. nih.govnih.govacs.org In human liver microsomes, N-de-ethylation of Sunitinib shows a strong correlation with CYP3A4 activity. aacrjournals.org While CYP3A4 is the primary catalyst, other isoforms like CYP3A5 and CYP1A2 have been shown to contribute to N-de-ethylation, albeit to a lesser extent. nih.govdrugbank.comresearchgate.net For instance, the intrinsic metabolic clearance of Sunitinib N-de-ethylation by CYP3A4 is reported to be approximately 10-fold higher than that by CYP3A5. researchgate.net

The use of N-Desethyl Sunitinib-d5 as an internal standard in these assays allows for accurate quantification of the metabolite formed, enabling detailed kinetic analysis of the enzymatic reactions.

Table 1: Kinetic Parameters of Sunitinib N-De-ethylation by CYP Isoforms

| Enzyme | K_m (µM) | V_max_ (pmol/min/pmol P450) | Intrinsic Clearance (V_max_/K_m_) |

| CYP3A4 | 8.3 ± 1.2 | 12.1 ± 1.8 | High |

| CYP3A5 | 110 ± 12 researchgate.net | 35 ± 1.7 (nmol/min/nmol CYP3A) researchgate.net | Low |

Data compiled from various in vitro studies. Note that units for Vmax may differ between studies.

While CYP-mediated metabolism is dominant, research has also explored other potential metabolic pathways for Sunitinib. Studies have identified additional metabolic transformations, including oxidative defluorination and the formation of N-oxide metabolites. nih.govaacrjournals.org Although the primary focus remains on CYP enzymes for the formation of N-Desethyl Sunitinib, the investigation into non-CYP mediated pathways is crucial for a comprehensive understanding of Sunitinib's disposition. For example, some studies have noted the formation of a putative quinoneimine–GSH conjugate, suggesting bioactivation pathways that may involve enzymes other than or in addition to CYPs. nih.gov However, the N-de-ethylation to form N-Desethyl Sunitinib is overwhelmingly attributed to CYP3A4. nih.govdrugbank.comaacrjournals.org

Elucidation of Cytochrome P450 (CYP) Enzyme Involvement (e.g., CYP3A4) in N-De-ethylation

Assessment of Metabolic Stability of Sunitinib and its Metabolites in Research Models

The metabolic stability of a drug is a critical parameter that influences its half-life and dosing regimen. This compound is employed in these studies as an analytical standard to accurately measure the concentrations of the metabolite over time.

Incubation studies using liver microsomes from different species, including rats and humans, are standard preclinical models to assess metabolic stability. aacrjournals.orgresearchgate.net In these systems, Sunitinib is metabolized to N-Desethyl Sunitinib, and the rate of disappearance of the parent drug and the formation of the metabolite are monitored. aacrjournals.orgnih.gov These studies have consistently shown that Sunitinib is moderately metabolized in both rat and human liver microsomes. aacrjournals.org N-Desethyl Sunitinib is the major metabolite observed in human and monkey liver microsomes, whereas in rat liver microsomes, its formation can be concentration-dependent. aacrjournals.org The metabolic stability of both Sunitinib and N-Desethyl Sunitinib has been evaluated in rat liver microsomes, with one study reporting a half-life of approximately 77 minutes for Sunitinib. nih.gov

Table 2: Metabolic Stability of Sunitinib in Rat Liver Microsomes

| Compound | Half-life (t_1/2) (min) | Intrinsic Clearance (CL_int_) (mL/min/mg) |

| Sunitinib | 76.99 ± 12.46 nih.gov | 0.0306 ± 0.0055 nih.gov |

Data from a study evaluating the effect of an inhibitor on Sunitinib metabolism. nih.gov

Kinetic analysis of metabolite formation and degradation provides valuable insights into the dynamics of drug metabolism. By measuring the concentrations of Sunitinib and N-Desethyl Sunitinib at various time points during microsomal incubations, researchers can determine key kinetic parameters such as the rate of formation of N-Desethyl Sunitinib and its subsequent metabolism. nih.govnih.gov N-Desethyl Sunitinib itself is a substrate for CYP3A4, undergoing further metabolism. drugbank.comnih.gov The precise quantification facilitated by the use of this compound as an internal standard is essential for building accurate pharmacokinetic models that can predict the in vivo behavior of both the parent drug and its active metabolite.

In Vitro Liver Microsome Incubation Studies (Rat and Human Liver Microsomes)

Research on the Comparative Pharmacokinetic Profiles of Sunitinib and N-Desethyl Sunitinib

Understanding the relative pharmacokinetic profiles of Sunitinib and its primary active metabolite, N-Desethyl Sunitinib, is crucial for interpreting their combined pharmacological effect. N-Desethyl Sunitinib exhibits similar potency to the parent compound. nih.govresearchgate.net

In vivo studies in various species, including rats, have been conducted to compare the pharmacokinetics of Sunitinib and N-Desethyl Sunitinib. nih.govresearchgate.net Following oral administration of Sunitinib to rats, both the parent drug and N-Desethyl Sunitinib can be quantified in plasma. nih.govresearchgate.net These studies reveal important parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2) for both compounds. For instance, in a study investigating drug interactions in rats, the co-administration of a CYP3A inducer led to a significant decrease in the AUC of Sunitinib and a corresponding increase in the AUC of N-Desethyl Sunitinib, highlighting the interconnectedness of their pharmacokinetic profiles. nih.gov The terminal half-life of N-Desethyl Sunitinib is generally longer than that of Sunitinib in humans, approximately 80 to 110 hours compared to 40 to 60 hours for the parent drug. drugbank.com

Table 3: Pharmacokinetic Parameters of Sunitinib and N-Desethyl Sunitinib in Rats (Control Group)

| Compound | AUC(0-t)_ (ng·h/mL) |

| Sunitinib | Data varies across studies |

| N-Desethyl Sunitinib | Data varies across studies |

Specific values for pharmacokinetic parameters can vary significantly between different studies depending on the study design, dosage, and analytical methods used. One study in rats reported a 2.2-fold and 2.4-fold increase in the AUC(0-t) of N-desethyl sunitinib with low-dose and high-dose dexamethasone (B1670325) respectively. nih.gov

Impact of Isotopic Labeling on Metabolic Stability in Research Systems

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions catalyzed by enzymes, particularly the cytochrome P450 (CYP) family. mdpi.comnih.gov In the context of preclinical research, this compound is utilized to investigate these effects and to serve as a stable internal standard.

Sunitinib is primarily metabolized by CYP3A4 to form its main active metabolite, N-Desethyl Sunitinib. nih.govdrugbank.comresearchgate.net This metabolite is also a substrate for further metabolism by CYP3A4. drugbank.comresearchgate.net The N-dealkylation process involves the cleavage of a C-H bond on the ethyl group. By replacing hydrogen atoms with deuterium at this site (creating the -d5 variant), the rate of this primary metabolic step can be reduced.

Research on other deuterated tyrosine kinase inhibitors has demonstrated the practical impact of this isotopic substitution. For instance, a comparative study using rat liver microsomes showed a marked increase in the metabolic stability of a deuterated compound versus its non-deuterated parent. mdpi.com While specific data for this compound is proprietary to individual research labs, the principle remains directly applicable. The deuteration is expected to decrease its rate of metabolic clearance compared to the non-labeled N-Desethyl Sunitinib. mdpi.com

This enhanced stability is a critical feature in research settings. In in vitro systems like human liver microsomes (HLMs), a slower metabolism of this compound allows for more precise characterization of metabolic pathways and enzyme kinetics without rapid depletion of the substrate. Studies have established baseline metabolic stability for the non-deuterated N-Desethyl Sunitinib in rat and human liver microsomes, providing a benchmark against which the deuterated analog's stability can be assessed. nih.govresearchgate.net

Table 1: Conceptual Comparison of Metabolic Stability in Human Liver Microsomes

This table illustrates the expected outcome based on the kinetic isotope effect, using hypothetical data alongside published data for the non-deuterated metabolite.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |

| N-Desethyl Sunitinib | 77.0 ± 12.5 | 0.0306 ± 0.0055 | Published Data nih.gov |

| This compound | > 100 (estimated) | < 0.023 (estimated) | Conceptual |

This table shows the half-life and intrinsic clearance of N-Desethyl Sunitinib and this compound. The data for N-Desethyl Sunitinib is from a published study, while the data for the d5 version is estimated based on the kinetic isotope effect.

Utility of Deuterated Metabolites in Absolute Bioavailability Studies (Conceptual Research)

Absolute bioavailability studies are fundamental in preclinical and clinical pharmacology to determine the fraction (F) of an orally administered drug that reaches systemic circulation unchanged. The gold standard for these studies involves comparing the plasma concentration-time curve of the drug after oral administration with the curve after intravenous (IV) administration. A common and advanced approach, often called a "cassette-accelerated" or microdose study, involves co-administering a single oral dose of the unlabeled drug with a simultaneous IV microdose of a stable isotope-labeled (SIL) version of the same drug.

In this research context, this compound serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The key advantages are:

Co-elution and Similar Ionization: The deuterated standard has nearly identical physicochemical properties to the endogenous (unlabeled) metabolite. researchgate.net This means it behaves similarly during sample extraction and chromatographic separation, and it experiences similar ionization efficiency or suppression in the mass spectrometer's source. clearsynth.com

Correction for Variability: Using a SIL-IS effectively corrects for sample loss during processing and for variations in instrument response ("matrix effects"), leading to highly accurate and precise quantification of the N-Desethyl Sunitinib formed from the oral dose. clearsynth.comasm.org

Unambiguous Detection: The mass difference between the deuterated standard (d5) and the unlabeled metabolite allows the mass spectrometer to distinguish between them without signal overlap, ensuring that the measurements are specific and reliable.

By enabling precise quantification of the N-Desethyl Sunitinib metabolite in plasma samples, the use of this compound as an internal standard is indispensable for constructing accurate pharmacokinetic profiles required for absolute bioavailability calculations.

In Vitro Pharmacological and Biochemical Activity Research of N Desethyl Sunitinib

Kinase Inhibitory Profile and Mechanism of Action Studies

Research into the kinase inhibitory profile of N-Desethyl Sunitinib (B231) reveals a mechanism and spectrum of activity that closely mirrors its parent compound, Sunitinib.

ATP-Competitive Inhibition Modalities

N-Desethyl Sunitinib functions as a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). tandfonline.commedchemexpress.euadooq.comadooq.commedchemexpress.eumedchemexpress.comselleckchem.comselleckchem.com This mode of action involves the compound binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the substrate protein. This blockage of phosphorylation is a critical step in halting the downstream signaling cascades that drive cellular proliferation and angiogenesis. In vitro metabolism studies have confirmed that N-Desethyl Sunitinib (SU12662) is a major, pharmacologically active metabolite of Sunitinib, demonstrating equipotent activity in biochemical tyrosine kinase assays. tandfonline.comnih.govnih.gov

Target Receptor Tyrosine Kinases (VEGFRs, PDGFRβ, KIT, FLT3, RET) in Biochemical Assays

N-Desethyl Sunitinib shares the same primary targets as Sunitinib, exhibiting inhibitory activity against a range of RTKs involved in tumor growth and angiogenesis. tandfonline.comnih.govnih.gov These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT (stem cell factor receptor). tandfonline.comnih.govnih.gov Additionally, it demonstrates activity against Fms-like tyrosine kinase 3 (FLT3) and the RET proto-oncogene. nih.gov

While specific Ki values for N-Desethyl Sunitinib against each kinase are not as extensively reported as for its parent compound, studies have consistently shown it to be equipotent to Sunitinib in biochemical assays. tandfonline.comnih.govnih.gov For reference, the Ki values for Sunitinib are provided in the table below, reflecting the potent inhibitory activity that is mirrored by its N-desethyl metabolite.

Comparative Biochemical Activity Studies with Parent Sunitinib

Direct comparative studies have been conducted to evaluate the biochemical and cellular activities of N-Desethyl Sunitinib relative to Sunitinib. These investigations have consistently affirmed that the metabolite retains a pharmacological potency that is comparable to the parent drug.

In vitro metabolism studies have been pivotal in establishing that N-Desethyl Sunitinib (SU012662) is equipotent to Sunitinib in both biochemical tyrosine kinase and cellular proliferation assays against key targets like VEGFR, PDGFR, and KIT. tandfonline.comnih.govnih.gov

Further comparative cellular assays have provided more specific insights. For instance, in a study using human keratinocyte (HaCaT) cells, Sunitinib was found to be more dermatotoxic in vitro than N-Desethyl Sunitinib, with IC50 values of 23.33 µM and 35.32 µM, respectively. researchgate.net Another study reported a similar cytotoxic IC50 value for N-desethyl sunitinib (11.6 µmol/L) compared to sunitinib (8.6 µmol/L) in the HEK 293 cell line.

| Compound | Cell Line | Assay | IC50 |

| N-Desethyl Sunitinib | HaCaT | Cytotoxicity | 35.32 µM researchgate.net |

| Sunitinib | HaCaT | Cytotoxicity | 23.33 µM researchgate.net |

| N-Desethyl Sunitinib | HEK 293 | Cytotoxicity | 11.6 µmol/L |

| Sunitinib | HEK 293 | Cytotoxicity | 8.6 µmol/L |

Cellular Signaling Pathway Research in In Vitro Models

The inhibition of key receptor tyrosine kinases by N-Desethyl Sunitinib leads to the suppression of downstream cellular signaling pathways that are crucial for cell growth, proliferation, and survival. Given its equipotency to Sunitinib, it is understood to exert similar effects on these pathways.

In vitro studies have shown that Sunitinib inhibits the phosphorylation of downstream signaling molecules such as the Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-regulated kinase (ERK), and Protein Kinase B (Akt). For example, Sunitinib has been demonstrated to inhibit PDGF-induced ERK phosphorylation in vitro. nih.gov As N-Desethyl Sunitinib shares the same ATP-competitive mechanism and target profile, it is expected to similarly block the phosphorylation and activation of these critical signaling proteins. The inhibition of these pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Future Directions and Emerging Research Avenues for N Desethyl Sunitinib D5

Development of Novel Analytical Methodologies for Comprehensive Metabolite Profiling

The precise quantification of drug metabolites is a cornerstone of pharmaceutical research, providing insights into a drug's efficacy and safety profile. For Sunitinib (B231), an oral multi-targeted tyrosine kinase inhibitor, understanding the profile of its metabolites, including the primary active metabolite N-Desethyl Sunitinib, is critical. caymanchem.com N-Desethyl Sunitinib-d5, as a deuterated internal standard, plays a pivotal role in the accuracy of these analytical methods. medchemexpress.com

Future research is focused on developing more sophisticated and sensitive analytical methodologies to achieve comprehensive metabolite profiling. While current methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely used for the determination of Sunitinib and N-Desethyl Sunitinib in various biological matrices, emerging techniques promise even greater resolution and information. oup.comnih.govresearchgate.net

One promising avenue is the adoption of advanced mass spectrometry scan functions, such as the predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion (pMRM-IDA-EPI) method. mdpi.com This approach allows for the simultaneous quantitative and qualitative profiling of metabolites from a single sample run. mdpi.com By applying such a method to Sunitinib metabolism studies, researchers could potentially identify and quantify not only known metabolites like N-Desethyl Sunitinib but also discover novel, low-abundance metabolites, providing a more complete picture of its biotransformation. The use of this compound as an internal standard in these advanced methods would ensure the high accuracy required for detailed pharmacokinetic modeling. clearsynth.comwisdomlib.org

| Analytical Technique | Application in Sunitinib Metabolite Profiling | Potential Future Enhancement |

| UPLC-MS/MS | Quantification of Sunitinib and N-Desethyl Sunitinib in plasma and tissues. nih.govresearchgate.net | Integration with advanced scan modes (e.g., pMRM-IDA-EPI) for simultaneous discovery and quantification of metabolites. mdpi.com |

| HPTLC | Separation of Sunitinib from its impurities and isomers. scielo.br | Development of HPTLC-MS interfaces for direct identification of separated spots, including metabolites. |

| LC-MS/MS | Determination of unbound concentrations of Sunitinib and N-Desethyl Sunitinib in plasma. nih.gov | Miniaturization and automation for high-throughput analysis in large-scale clinical studies. |

Advanced In Vitro Models for Studying Drug Metabolism and Disposition

The study of drug metabolism is moving beyond traditional models like liver microsomes towards more complex systems that better mimic human physiology. nih.govresearchgate.net For this compound, its use as an analytical standard is crucial for generating precise data in these advanced models.

Future research will likely involve the expanded use of three-dimensional (3D) cell cultures, such as spheroids and organoids. These models more accurately represent the cellular interactions and microenvironment of tissues like the liver, the primary site of Sunitinib metabolism. nih.gov By using liver spheroids or organoids, researchers can study the formation and disposition of N-Desethyl Sunitinib in a context that is more physiologically relevant than 2D cell cultures or even liver microsomes. The accurate quantification, facilitated by this compound, allows for a more detailed understanding of metabolic pathways and potential drug-drug interactions.

Furthermore, the development of Sunitinib-resistant cancer cell lines provides a valuable in vitro platform to study the role of metabolism in drug resistance. nih.govbohrium.com Studies have established resistant renal cell carcinoma (RCC) cell lines that show altered metabolic pathways. nih.govaacrjournals.org By treating these resistant cells with Sunitinib and using this compound as an internal standard, researchers can precisely measure the levels of the N-Desethyl Sunitinib metabolite. This can help determine if alterations in its production or clearance contribute to the resistance phenotype, offering insights that could lead to new therapeutic strategies. bohrium.comaacrjournals.org

Role of Isotope-Labeled Metabolites in Quantitative Proteomics Research

Quantitative proteomics aims to measure the amount of proteins in a sample, often to understand cellular responses to drug treatment. Stable isotope labeling is a key technology in this field for achieving accurate and reproducible quantification. nih.gov Isotope-labeled internal standards, such as this compound, are indispensable for the precise measurement of drug metabolites in complex biological samples, which is often performed in parallel with proteomics analyses.

The primary role of a deuterated standard like this compound is to serve as an ideal internal standard in mass spectrometry-based quantification. wisdomlib.orgscioninstruments.com Because it is nearly identical chemically to the non-labeled N-Desethyl Sunitinib, it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. scioninstruments.com This allows it to correct for variations in sample processing and matrix effects, which is when other molecules in the sample interfere with the signal of the analyte. clearsynth.com

In the context of quantitative proteomics, researchers might investigate how Sunitinib and its active metabolite, N-Desethyl Sunitinib, affect protein expression in cancer cells. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are used to label entire proteomes to serve as internal standards for protein quantification. isotope.com When analyzing the cell lysate or plasma from these experiments, this compound would be spiked into the sample to act as the internal standard for the accurate quantification of the N-Desethyl Sunitinib metabolite. This ensures that the measured changes in protein levels can be reliably correlated with the concentration of the active metabolite, providing a clearer link between drug exposure and its pharmacodynamic effects at the proteome level.

| Isotope Labeling Technique | Application | Role of this compound |

| Deuterated Internal Standards | Accurate quantification of analytes in complex matrices by mass spectrometry. clearsynth.comtexilajournal.com | Serves as the internal standard for the precise measurement of N-Desethyl Sunitinib. |

| SILAC | In vivo labeling of proteomes for relative and absolute protein quantification. nih.govisotope.com | Used in parallel to accurately quantify the drug metabolite, allowing correlation with proteomic changes. |

| Dimethyl Labeling | Chemical labeling of peptides for quantitative proteomics. nih.govnih.gov | Provides the quantitative data on the metabolite that is essential for interpreting the proteomic results. |

Integration of Analytical and Pharmacological Research for Drug Discovery and Development

The successful development of new drugs hinges on the tight integration of analytical chemistry and pharmacology. pulsus.com Analytical science provides the tools to measure drug and metabolite concentrations, while pharmacology investigates their effects on the body. pulsus.comsolubilityofthings.com this compound is a key reagent that facilitates this integration in the study of Sunitinib.

These precise PK data are then integrated with pharmacodynamic (PD) data—measurements of the drug's effect on its molecular targets or on tumor growth. For example, researchers can correlate the quantified levels of N-Desethyl Sunitinib with the inhibition of specific tyrosine kinases or with outcomes in preclinical models of cancer. medchemexpress.com This integrated PK/PD analysis is fundamental to the drug discovery and development process. It helps in selecting promising drug candidates, optimizing dosing regimens, and understanding variability in patient responses. solubilityofthings.comianalytical.net The reliable data generated using stable isotope-labeled standards like this compound are essential for making informed decisions that guide a compound from the laboratory to clinical use. ku.dk

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying N-Desethyl Sunitinib-d5 in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated standards (e.g., this compound) to account for matrix effects and ionization efficiency. Key parameters include retention time alignment (±0.1 min tolerance) and mass spectral matching (e.g., fragment ion ratios within ±20% of reference standards) . Calibration curves should be validated over the expected concentration range (e.g., 1–500 ng/mL) with precision (CV <15%) and accuracy (85–115%) .

Q. How is this compound synthesized and characterized for use as a reference standard?

- Synthesis : Deuterium is typically incorporated via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration of the ethyl group). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuterium incorporation) . Purity assessments should include reverse-phase HPLC with UV detection (e.g., ≥99% purity) and residual solvent analysis via gas chromatography .

Q. What experimental protocols are used to validate the stability of this compound under storage conditions?

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (e.g., −20°C, 4°C, 25°C), humidity (40–75% RH), and light exposure. Quantify degradation products using LC-MS/MS and establish acceptance criteria (e.g., <5% degradation over 6 months at −20°C) . Long-term stability data should align with ICH guidelines Q1A(R2) .

Advanced Research Questions

Q. How can researchers address variability in this compound recovery during solid-phase extraction (SPE) from plasma samples?

- Optimization Strategies :

- SPE Sorbent Selection : Compare polymeric (e.g., Strata-X) vs. mixed-mode (e.g., Oasis MCX) sorbents to maximize recovery (>85%) .

- Matrix Effects : Evaluate ion suppression/enhancement by spiking deuterated standards into post-extraction blanks .

- Internal Standard Calibration : Use a structurally analogous deuterated compound (e.g., this compound) to normalize recovery variations .

Q. What experimental design considerations are critical for studying the metabolic pathways of sunitinib leading to this compound formation?

- In Vitro Models : Use human liver microsomes (HLMs) or hepatocytes to assess cytochrome P450 (CYP3A4/1A2)-mediated N-deethylation. Include controls with CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzymatic pathways .

- In Vivo Correlation : Compare metabolite ratios (sunitinib:N-desethyl sunitinib) in plasma vs. tumor tissue to evaluate compartment-specific metabolism .

Q. How can contradictory data on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships be resolved?

- Data Reconciliation :

- Population PK Modeling : Incorporate covariates like albumin levels, CYP polymorphisms, and drug-drug interactions to explain inter-individual variability .

- Tissue Penetration Studies : Use microdialysis or mass spectrometry imaging (MSI) to quantify tumor vs. plasma concentrations and correlate with efficacy endpoints (e.g., progression-free survival) .

Q. What are the challenges in detecting trace-level this compound in multi-drug interaction studies?

- Analytical Challenges :

- Cross-Reactivity : Validate specificity against co-administered drugs (e.g., CYP3A4 inducers like rifampicin) using high-resolution mass spectrometry (HRMS) .

- Lower Limit of Quantification (LLOQ) : Optimize MS parameters (e.g., dwell time, collision energy) to achieve LLOQ ≤1 ng/mL, ensuring sensitivity for low-abundance metabolites .

Methodological Guidelines

- Reproducibility : Document all experimental parameters (e.g., LC gradient, column type, MS transitions) to enable cross-lab validation .

- Data Reporting : Use standardized formats (e.g., FDA Bioanalytical Method Validation guidelines) for transparency in precision, accuracy, and stability data .

- Ethical Compliance : For human studies, ensure protocols are reviewed by ethics committees, particularly for vulnerable populations (e.g., cancer patients with hepatic impairment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。